

Dapivirine Hydrochloride vs. Etravirine: A Comparative Analysis Against NNRTI-Resistant HIV Isolates

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Compound of Interest		
Compound Name:	Dapivirine hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), **dapivirine hydrochloride** and etravirine, against HIV isolates with resistance to this class of drugs. The information is compiled from in vitro studies and clinical observations to assist researchers and drug development professionals in understanding the relative strengths and weaknesses of these two compounds.

Executive Summary

Dapivirine, primarily developed for topical pre-exposure prophylaxis (PrEP), and etravirine, a second-generation NNRTI used in treatment regimens for antiretroviral-experienced patients, both exhibit activity against some NNRTI-resistant HIV-1 strains. However, their efficacy is influenced by the specific resistance mutations present in the reverse transcriptase enzyme. Etravirine generally demonstrates a higher barrier to resistance than first-generation NNRTIs and retains activity against viruses with common mutations like K103N. Dapivirine's activity is also affected by a range of NNRTI resistance mutations, and significant cross-resistance has been observed, particularly with mutations such as L100I and K103N.

Comparative Efficacy Against NNRTI-Resistant HIV1



The following tables summarize the in vitro activity of dapivirine and etravirine against various NNRTI-resistant HIV-1 isolates. It is important to note that the data are compiled from different studies and direct head-to-head comparisons across a comprehensive panel of mutants in a single study are limited. Variations in experimental protocols, such as the cell lines and viral strains used, can influence the results.

Table 1: Fold Change in IC50 for Dapivirine Against

NNRTI-Resistant HIV-1 Isolates

NNRTI Resistance Mutation(s)	Fold Change (FC) in IC50 vs. Wild-Type	Reference(s)
E138A	3.0 - 4.2	[1]
K103N	2.6 - 2.8	[2]
K103N + V179I	9.4	[2]
L100I + K103N	>500	[1]
E138A + V179I/T	11 - 19	[3]
V108I + E138A	3.9	[3]
K101E + E138A	12	[3]

Table 2: Fold Change in IC50 for Etravirine Against

NNRTI-Resistant HIV-1 Isolates

NNRTI Resistance Mutation(s)	Fold Change (FC) in IC50 vs. Wild-Type	Reference(s)
E138A	~3	[1]
K101P + K103N	5.8	[4]
Presence of ≥3 NNRTI mutations	Significantly reduced susceptibility	[5]
Y181C	Intermediate resistance	[6]
K101E	Low resistance	[6]



Resistance Profiles

Dapivirine: In vitro studies have shown that suboptimal concentrations of dapivirine can lead to the emergence of common NNRTI resistance mutations.[1] Significant cross-resistance has been observed in HIV-1 subtype C isolates from patients failing first-line antiretroviral therapy, with 91% of samples showing at least a 3-fold cross-resistance to dapivirine. The presence of mutations like L100I and K103N is associated with high-level resistance.[1]

Etravirine: Etravirine was designed to be effective against HIV-1 strains with common NNRTI resistance mutations such as K103N.[4] However, the accumulation of multiple NNRTI resistance-associated mutations can lead to reduced susceptibility to etravirine.[5] The E138A mutation, which can be a natural polymorphism in some HIV-1 subtypes, can confer a modest 3-fold resistance to etravirine.[1]

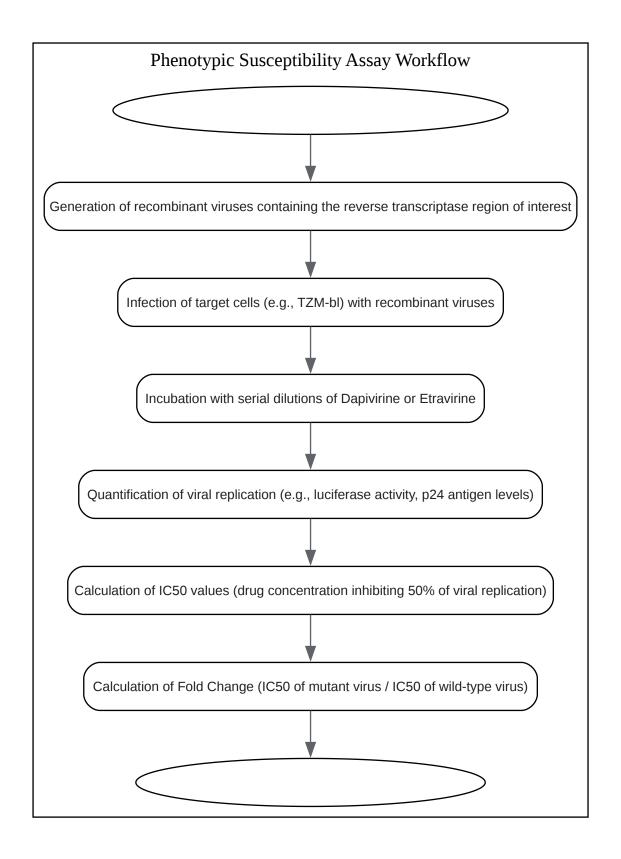
Experimental Protocols

The data presented in this guide are derived from various in vitro studies. The general methodologies employed in these studies are outlined below.

Phenotypic Susceptibility Assays

A common method to assess the efficacy of antiretroviral drugs is through phenotypic susceptibility assays. A summary of a typical workflow is provided below.





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Caption: A generalized workflow for determining the in vitro susceptibility of HIV-1 isolates to NNRTIs.

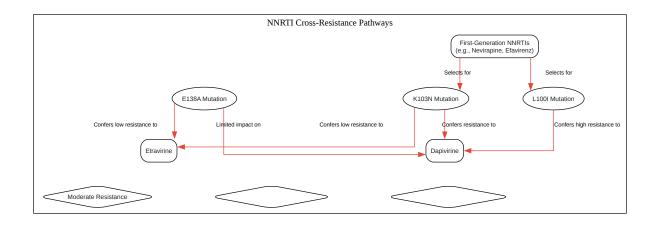
Key Experimental Components:

- Viral Isolates: Studies utilize either site-directed mutant viruses with specific NNRTI
 resistance mutations or recombinant viruses containing the reverse transcriptase region from
 patient-derived HIV-1 isolates.[4][7]
- Cell Lines: The TZM-bl cell line is a commonly used reporter cell line in HIV research. It
 contains a luciferase gene under the control of the HIV-1 Tat protein, allowing for the
 quantification of viral replication.[7]
- Drug Susceptibility Measurement: The 50% inhibitory concentration (IC50) is determined, which is the concentration of the drug required to inhibit 50% of viral replication. The fold change in IC50 is then calculated by dividing the IC50 for the resistant virus by the IC50 for a wild-type reference virus. A higher fold change indicates greater resistance.

Logical Relationship of Cross-Resistance

The development of resistance to one NNRTI can confer resistance to other drugs in the same class. This cross-resistance is a critical consideration in antiretroviral therapy.





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Caption: Simplified pathways illustrating NNRTI cross-resistance focusing on key mutations.

Conclusion

Both dapivirine and etravirine have roles in the landscape of HIV prevention and treatment. Etravirine's higher genetic barrier to resistance makes it a valuable option for treatment-experienced patients with certain NNRTI resistance mutations. Dapivirine, while potent against wild-type HIV-1, shows significant susceptibility to common NNRTI resistance mutations, which is a critical consideration for its use as a PrEP agent in regions with a high prevalence of transmitted drug resistance. Further head-to-head studies using standardized panels of NNRTI-resistant viruses are needed to provide a more definitive comparative assessment of these two drugs.



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